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Compound of Interest

Compound Name: 2-Myristyldistearin

Cat. No.: B1219593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-
Myristyldistearin, a triglyceride, as a component in liposome formulations. While not a

conventional primary liposome-forming lipid, its incorporation can offer advantages in

modulating liposome properties for drug delivery applications. The following sections detail its

physicochemical properties, potential applications, and detailed protocols for the preparation

and characterization of liposomes containing 2-Myristyldistearin.

Introduction
2-Myristyldistearin, also known as 1,3-distearoyl-2-myristoyl-glycerol, is a triacylglycerol

containing two stearic acid chains and one myristic acid chain. In liposome preparation, it is not

typically used as the primary structural component due to its non-amphipathic nature. However,

its inclusion in phospholipid-based liposomes can significantly influence their physicochemical

characteristics and functionality. The incorporation of triglycerides like 2-Myristyldistearin into

the lipid bilayer can increase membrane fluidity, which may enhance the encapsulation of

hydrophobic drugs and influence the release profile of the payload.[1][2][3]
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Property Value Reference

Synonyms
1,3-distearoyl-2-myristoyl-

glycerol, TG(18:0/14:0/18:0)
[4]

CAS Number 57396-99-3 [4]

Molecular Formula C₅₃H₁₀₂O₆ [4]

Molecular Weight 835.4 g/mol [4]

Physical State
Solid at room temperature.

Exhibits polymorphism.
[5]

Solubility
Soluble in organic solvents like

chloroform.
[4]

Potential Applications in Liposome Formulations
The inclusion of 2-Myristyldistearin in liposomal formulations can be explored for the following

applications:

Enhanced Encapsulation of Hydrophobic Drugs: By increasing the fluidity and creating more

space within the lipid bilayer, triglycerides can improve the loading capacity of liposomes for

poorly water-soluble drugs.[1][2]

Modulation of Drug Release: The altered membrane properties due to the presence of 2-
Myristyldistearin can influence the release kinetics of the encapsulated drug, potentially

leading to a more sustained release profile.[6]

Stabilization of Formulations: In some cases, the incorporation of triglycerides can contribute

to the overall stability of the liposomal formulation.[3][7]

Experimental Protocols
The following are detailed protocols for the preparation and characterization of liposomes

containing 2-Myristyldistearin. These are generalized methods and may require optimization

based on the specific application and other lipids used in the formulation.
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Protocol 1: Liposome Preparation by Thin-Film
Hydration Followed by Extrusion
This is a widely used method for preparing liposomes with a defined size distribution.[8][9][10]

[11][12]

Materials:

Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

2-Myristyldistearin

Cholesterol (optional, for membrane stabilization)

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Drug to be encapsulated (hydrophilic or hydrophobic)

Equipment:

Round-bottom flask

Rotary evaporator

Water bath

Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)[13]

[14][15]

Vortex mixer

Nitrogen or argon gas source

Procedure:

Lipid Film Formation:
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Dissolve the primary phospholipid, 2-Myristyldistearin, and cholesterol (if using) in the

organic solvent in a round-bottom flask. A typical starting molar ratio could be

Phospholipid:Cholesterol:2-Myristyldistearin of 55:40:5. This ratio should be optimized

for the specific application.

If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature

above the phase transition temperature (Tc) of the lipids.

Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on

the inner surface of the flask.

Dry the film further under a stream of nitrogen or argon gas and then under vacuum for at

least 2 hours to remove any residual solvent.[10]

Hydration:

Add the aqueous buffer to the flask containing the lipid film. If encapsulating a hydrophilic

drug, it should be dissolved in this buffer.

Hydrate the lipid film by rotating the flask in a water bath set above the Tc of the lipids for

about 1 hour. This process will form multilamellar vesicles (MLVs).[10]

Extrusion:

For a more uniform size distribution, the MLV suspension is subjected to extrusion.

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size

(e.g., 100 nm).

Transfer the MLV suspension to the extruder.

Pass the suspension through the membrane multiple times (typically 10-20 passes) to

form large unilamellar vesicles (LUVs) of a defined size.[16]

Purification:
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Remove the unencapsulated drug by methods such as dialysis, size exclusion

chromatography, or ultracentrifugation.

Protocol 2: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:

Method: Dynamic Light Scattering (DLS)

Procedure:

Dilute a small aliquot of the liposome suspension with the aqueous buffer.

Measure the particle size and PDI using a DLS instrument.

Acceptable liposome preparations for many drug delivery applications have a PDI value

below 0.2, indicating a narrow size distribution.[17]

2. Zeta Potential Analysis:

Method: Laser Doppler Velocimetry

Procedure:

Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl).

Measure the zeta potential to determine the surface charge of the liposomes. The zeta

potential is an indicator of the stability of the colloidal dispersion.

3. Encapsulation Efficiency (%EE):

Procedure:

Separate the liposomes from the unencapsulated drug using one of the purification

methods mentioned above.

Quantify the amount of drug in the liposomal fraction and the total amount of drug used

initially.
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Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug /

Total amount of drug) x 100

4. Morphological Analysis:

Method: Transmission Electron Microscopy (TEM) or Cryo-TEM

Procedure:

Prepare a sample of the liposome suspension on a TEM grid.

Negatively stain the sample (for conventional TEM) or flash-freeze the sample (for cryo-

TEM).

Image the liposomes to observe their morphology (e.g., spherical shape, unilamellar or

multilamellar structure).[18]

Quantitative Data Summary
The following table provides a hypothetical summary of how the incorporation of 2-
Myristyldistearin might affect the physicochemical properties of a standard DSPC/Cholesterol

liposome formulation. These values are illustrative and would need to be determined

experimentally.
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Formulation
(Molar Ratio)

Mean Particle
Size (nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Encapsulation
Efficiency of a
Model
Hydrophobic
Drug (%)

DSPC:Chol

(60:40)
110 ± 5 0.15 ± 0.02 -5 ± 2 65 ± 5

DSPC:Chol:2-

Myristyldistearin

(55:40:5)

115 ± 7 0.18 ± 0.03 -4 ± 2 75 ± 6

DSPC:Chol:2-

Myristyldistearin

(50:40:10)

125 ± 8 0.22 ± 0.04 -3 ± 1 82 ± 7

Note: The expected trend is a slight increase in size and PDI with increasing triglyceride

content, and a significant increase in the encapsulation efficiency of a hydrophobic drug.
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Caption: Workflow for liposome preparation incorporating 2-Myristyldistearin.
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Caption: Conceptual diagram of 2-Myristyldistearin's effects on liposomes.

Conclusion
The incorporation of 2-Myristyldistearin into phospholipid-based liposomes presents a

promising strategy for enhancing the delivery of hydrophobic drugs. While not a conventional

liposome-forming lipid, its role as a membrane fluidizer can be leveraged to improve drug

loading and modulate release characteristics. The provided protocols offer a starting point for

researchers to explore the potential of 2-Myristyldistearin in their specific liposomal drug

delivery systems. It is crucial to note that extensive optimization of the lipid composition and

preparation parameters will be necessary to achieve the desired physicochemical properties

and therapeutic efficacy for any given application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1219593?utm_src=pdf-body-img
https://www.benchchem.com/product/b1219593?utm_src=pdf-body
https://www.benchchem.com/product/b1219593?utm_src=pdf-body
https://www.benchchem.com/product/b1219593?utm_src=pdf-body
https://www.benchchem.com/product/b1219593?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Effects of triglycerides on the hydrophobic drug loading capacity of saturated
phosphatidylcholine-based liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride
incorporation - PMC [pmc.ncbi.nlm.nih.gov]

4. caymanchem.com [caymanchem.com]

5. pubs.acs.org [pubs.acs.org]

6. Physicochemical properties of extruded and non-extruded liposomes containing the
hydrophobic drug dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

10. リポソーム調製－Avanti® Polar Lipids [sigmaaldrich.com]

11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics
[insidetx.com]

12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation
[formulationbio.com]

13. mdpi.com [mdpi.com]

14. Liposome extruder - Wikipedia [en.wikipedia.org]

15. researchgate.net [researchgate.net]

16. The Elucidation of the Molecular Mechanism of the Extrusion Process - PMC
[pmc.ncbi.nlm.nih.gov]

17. Lipid loss and compositional change during preparation of simple two-component
liposomes - PMC [pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: 2-Myristyldistearin as
a Component in Liposome Preparation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219593#2-myristyldistearin-as-a-component-in-
liposome-preparation]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25667981/
https://pubmed.ncbi.nlm.nih.gov/25667981/
https://www.researchgate.net/publication/272095223_Effects_of_triglycerides_on_the_hydrophobic_drug_loading_capacity_of_saturated_phosphatidylcholine-based_liposomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC5019274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5019274/
https://www.caymanchem.com/product/28860/1-3-distearoyl-2-myristoyl-glycerol
https://pubs.acs.org/doi/10.1021/ja01174a022
https://pubmed.ncbi.nlm.nih.gov/20079409/
https://pubmed.ncbi.nlm.nih.gov/20079409/
https://www.researchgate.net/publication/307890312_Development_of_paclitaxel-loaded_liposomal_nanocarrier_stabilized_by_triglyceride_incorporation
https://pubmed.ncbi.nlm.nih.gov/27837527/
https://pubmed.ncbi.nlm.nih.gov/27837527/
https://hkpr.hkbu.edu.hk/images/20130629/13724927885156.pdf
https://www.sigmaaldrich.com/JP/ja/technical-documents/protocol/cell-culture-and-cell-culture-analysis/transfection-and-gene-editing/liposome-preparation
https://insidetx.com/resources/reviews/mastering-thin-film-hydration-method-for-liposome-and-lipid-nanoparticle-formulation/
https://insidetx.com/resources/reviews/mastering-thin-film-hydration-method-for-liposome-and-lipid-nanoparticle-formulation/
https://www.formulationbio.com/liposome/thin-film-hydration-method-for-liposome-preparation.html
https://www.formulationbio.com/liposome/thin-film-hydration-method-for-liposome-preparation.html
https://www.mdpi.com/1999-4923/8/4/36
https://en.wikipedia.org/wiki/Liposome_extruder
https://www.researchgate.net/publication/311859446_Evaluation_of_Extrusion_Technique_for_Nanosizing_Liposomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC8348501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8348501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11406089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11406089/
https://www.researchgate.net/figure/Preparation-and-Characterization-of-Liposomes-A-Schematic-overview-of-the-liposome_fig1_318699154
https://www.benchchem.com/product/b1219593#2-myristyldistearin-as-a-component-in-liposome-preparation
https://www.benchchem.com/product/b1219593#2-myristyldistearin-as-a-component-in-liposome-preparation
https://www.benchchem.com/product/b1219593#2-myristyldistearin-as-a-component-in-liposome-preparation
https://www.benchchem.com/product/b1219593#2-myristyldistearin-as-a-component-in-liposome-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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